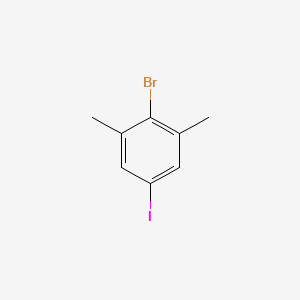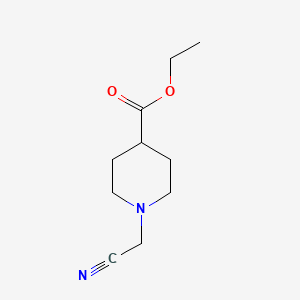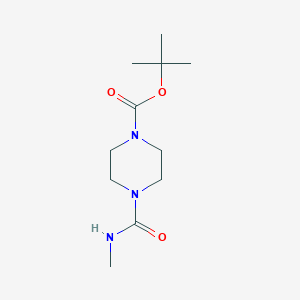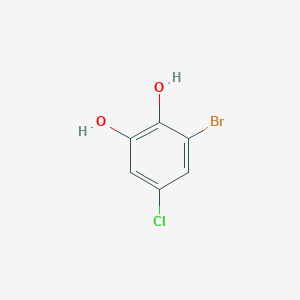
3-Bromo-5-chlorobenzene-1,2-diol
Descripción general
Descripción
3-Bromo-5-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . It is a derivative of benzene, substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively, and hydroxyl groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Métodos De Preparación
3-Bromo-5-chlorobenzene-1,2-diol can be synthesized through the oxidation of 3-bromo-5-chlorophenol . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Análisis De Reacciones Químicas
3-Bromo-5-chlorobenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-chlorobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed.
Comparación Con Compuestos Similares
3-Bromo-5-chlorobenzene-1,2-diol can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 2 positions.
1-Bromo-3-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 3 positions.
1-Bromo-4-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3-bromo-5-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVOQBFSGTTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590871 | |
| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180995-18-0 | |
| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
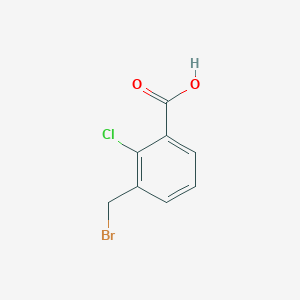
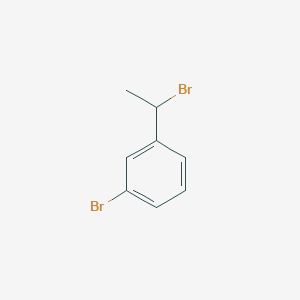
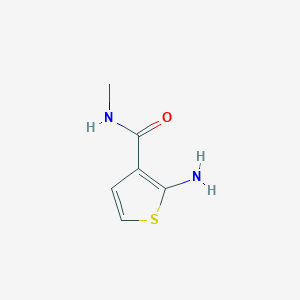
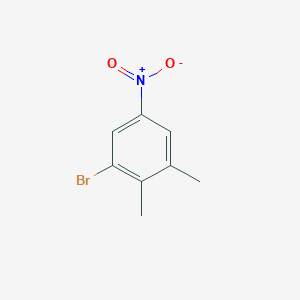

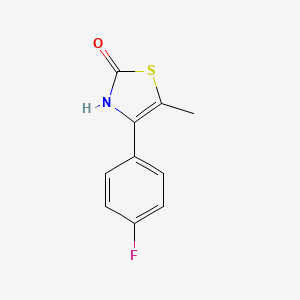
![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)
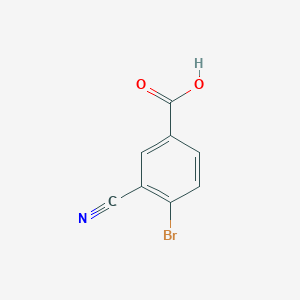
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

